molecular formula C5H11NO2 B554988 L-Norvaline CAS No. 6600-40-4

L-Norvaline

Cat. No. B554988
CAS RN: 6600-40-4
M. Wt: 117.15 g/mol
InChI Key: SNDPXSYFESPGGJ-BYPYZUCNSA-N
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Description

L-Norvaline is an amino acid commonly used in scientific research. It is a non-essential amino acid, meaning it can be synthesized in the body. It is an isomer of L-valine, an essential amino acid, and can be synthesized from this molecule. L-Norvaline is often used as a reagent in biochemical and physiological experiments due to its unique properties.

Scientific Research Applications

  • Pharmaceutical Production : Yunlong et al. (2017) developed an environmentally friendly method for producing high-purity L-Norvaline, a vital intermediate in the production of the antihypertensive drug Perindopril. This method, based on a desymmetrization process, yielded L-Norvaline with over 99% enantiomeric excess and a 96.7% conversion rate, indicating its potential for pharmaceutical industry application (Yunlong et al., 2017).

  • Treatment of Alzheimer’s Disease : Polis et al. (2019) found that L-Norvaline, as an arginase inhibitor, reverses cognitive decline in Alzheimer’s disease (AD) mice models. The treatment showed neuroprotective effects, such as reduced beta-amyloidosis, alleviated microgliosis, and reduced TNFα transcription levels. This indicates L-Norvaline's potential as a therapeutic agent against AD (Polis et al., 2019).

  • Metabolic Syndrome Treatment : Dobhal et al. (2021) assessed the treatment effect of L-Norvaline on metabolic syndrome (MetS) abnormalities in hyperlipidemic diabetic rats. The treatment significantly alleviated the abnormalities of MetS, suggesting its potential as a treatment strategy for managing MetS symptoms (Dobhal et al., 2021).

  • Cytotoxicity and Mitochondrial Dysfunction : Samardzic and Rodgers (2019) showed that L-Norvaline can decrease cell viability and cause necrotic cell death, along with significant changes in mitochondrial morphology and function. This indicates its potential cytotoxic effects (Samardzic & Rodgers, 2019).

  • Oxidative Stress in Diabetic Conditions : De and Singh (2016) evaluated L-Norvaline's effect in combating oxidative stress in the testes of hyperglycemic male rats. The treatment showed significant improvement in the levels of various antioxidant enzymes, indicating its potential in treating diabetes-induced oxidative stress (De & Singh, 2016).

  • Urea Synthesis Regulation : Saheki et al. (1979) found that L-Norvaline inhibits urea synthesis from ammonium chloride in rat liver, mainly through the inhibition of arginase. This provides insights into the regulation of urea synthesis and the potential therapeutic applications of L-Norvaline in related disorders (Saheki et al., 1979).

  • Bone Tissue Microcirculation : Research on the effects of L-Norvaline on bone tissue microcirculation showed that it helps prevent reduction of microcirculation in osteoporotic bone tissue, suggesting its potential in treating osteoporosis-related conditions (Rajkumar et al., 2016).

properties

IUPAC Name

(2S)-2-aminopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-2-3-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNDPXSYFESPGGJ-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701018015
Record name L-Norvaline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Norvaline

CAS RN

6600-40-4, 760-78-1
Record name L-Norvaline
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norvaline
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Record name Norvaline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04185
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Norvaline
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Record name L-Norvaline
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Record name Norvaline
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Record name NORVALINE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,330
Citations
B Polis, KD Srikanth, V Gurevich… - Neural regeneration …, 2019 - ncbi.nlm.nih.gov
… , and suggested that arginase inhibition by L-norvaline interrupts the progression of AD (Polis … To verify our hypothesis, we used an arginase inhibitor, L-norvaline, in a murine model of …
Number of citations: 33 www.ncbi.nlm.nih.gov
K Samardzic, KJ Rodgers - Toxicology In Vitro, 2019 - Elsevier
… To date, there has been no investigation into the cytotoxicity of l-norvaline and in the present study we examine the effect of l-norvaline on the viability and function of neuroblastoma …
Number of citations: 15 www.sciencedirect.com
B Polis, KD Srikanth, E Elliott, H Gil-Henn… - Neurotherapeutics, 2018 - Springer
… L-norvaline amplified the level of NO production and reduced urea production [31]. L-norvaline, … Research also showed that L-norvaline inhibited the activity of ribosomal protein S6 …
Number of citations: 70 link.springer.com
M Kisumi, M SUGIURA, J KATO… - The Journal of …, 1976 - academic.oup.com
… Formation of L-norvaline and L-homoisoleucine was not … L-norvaline or L-homoisoleucine even during the accumulation of large amounts of isoleucine. It is suggested that L-norvaline …
Number of citations: 37 academic.oup.com
KL Britton, Y Asano, DW Rice - nature structural biology, 1998 - nature.com
Opine dehydrogenases catalyze the NAD (P) H-dependent reversible reaction to form opines that contain two asymmetric centers exhibiting either (L, L) or (D, L) stereochemistry. The …
Number of citations: 67 www.nature.com
SG Arkhipov, DA Rychkov, AM Pugachev… - … Section C: Structural …, 2015 - scripts.iucr.org
… Thus, we have chosen L-leucine, L-isoleucine and L-norvaline to cocrystallize with maleic acid. In fact, all three structures did have this structure-forming motif, but each of them also had …
Number of citations: 27 scripts.iucr.org
Y Qi, T Yang, J Zhou, J Zheng, M Xu, X Zhang… - Process …, 2017 - Elsevier
… l-Norvaline is a vital intermediate in the chemical synthesis of Perindopril. Several strategies … production of l-norvaline. The conventional chemical synthesis of l-norvaline is expensive …
Number of citations: 13 www.sciencedirect.com
A De, MF Singh, V Singh, V Ram, S Bisht - European journal of …, 2016 - Elsevier
… l-Norvaline, potent arginase inhibitor was administered at a … to find out the effect of l-Norvaline in sexual impairment. Sperm … the systemic administration of l-Norvaline could restore the …
Number of citations: 45 www.sciencedirect.com
B Levenberg - Journal of Biological Chemistry, 1968 - ASBMB
… , and synthesis of yet another of these new amino acids, P-methylene-L-norvaline. +NHs … fgelvus contained /3-methylene-L-norvaline. Descriptions of naturally occurring amino acids …
Number of citations: 34 www.jbc.org
H Javrushyan, E Nadiryan, A Grigoryan… - … and molecular pathology, 2022 - Elsevier
… However, the effects of L-norvaline on blood lipid profile and … and protective properties of L-norvaline and L-arginine and … hyperglycemic rats with L-norvaline or with L-norvaline and L-…
Number of citations: 11 www.sciencedirect.com

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